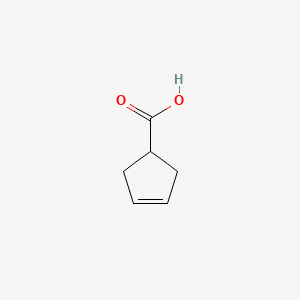

3-Cyclopentene-1-carboxylic acid

Descripción

Contextual Significance and Research Overview

3-Cyclopentene-1-carboxylic acid (C₆H₈O₂) is a valuable chemical intermediate recognized for its utility in various research and production applications. georganics.sk Its structure, featuring a five-membered ring with a carboxylic acid group and a point of unsaturation, makes it a versatile precursor for the synthesis of more complex molecules. This is particularly evident in the pharmaceutical industry, where it serves as an intermediate in the production of dolasetron (B1670872) mesylate, an antiemetic and antinauseant agent. chemicalbook.com

In contemporary chemical research, the compound is utilized as a substrate to explore and develop new synthetic methodologies. A recent study highlights its role in a rhodium-catalyzed hydroamidation reaction to access β-amino acids. acs.org These amino acids are crucial components of many natural products with significant pharmacological properties. acs.org The research demonstrated that this compound can be effectively converted into a valuable β-amino acid derivative, showcasing the compound's utility in creating structurally complex and medicinally relevant molecules. acs.org Its application in such regioselective processes underscores its importance as a building block in modern organic synthesis. acs.org

Historical Perspectives in Synthetic Chemistry Related to Cyclopentene (B43876) Carboxylic Acids

The synthesis of cyclopentene carboxylic acids and their saturated analogs has a rich history, with chemists developing various methods over the years. Early approaches to the broader class of cyclopentane (B165970) carboxylic acids involved multi-step processes that often suffered from low yields. ontosight.ai One of the classical methods is the Favorskii rearrangement, a base-induced ring contraction of a 2-chlorocyclohexanone (B41772) to yield a cyclopentanecarboxylic acid ester, which is then hydrolyzed to the corresponding acid. wikipedia.orgorgsyn.org Other historical routes to the saturated acid include the reaction of a cyclopentyl Grignard reagent with carbon dioxide and the hydrogenation of cyclopentene-1-carboxylic acid. orgsyn.org

Specifically for this compound, an improved synthesis was reported in the Journal of Organic Chemistry in 1967. This method utilized 1,4-dichloro-2-butene as a starting material, providing a more direct route to the desired compound. acs.org The development of such synthetic routes was crucial for making these compounds more accessible for research and further chemical transformations. The synthesis of related structures, such as 3-methyl-3-cyclopentene-1-carboxylic acid, has also been explored, for instance, through the copper-catalyzed addition of ethyl diazoacetate to isoprene, highlighting the ongoing efforts to refine synthetic access to this class of molecules. tandfonline.com These historical developments in synthetic methodology have paved the way for the current applications of this compound and its derivatives in advanced chemical synthesis. ontosight.aigoogle.com

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | nih.gov |

| CAS Number | 7686-77-3 | chemicalbook.comnih.govsigmaaldrich.com |

| Molecular Formula | C₆H₈O₂ | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 215 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.084 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.469 | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSYDLITVYBCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357491 | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7686-77-3 | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopentene 1 Carboxylic Acid and Its Derivatives

Classical and Ruthenium-Catalyzed Cyclization Routes

Cyclization reactions provide a direct approach to the cyclopentene (B43876) core structure. These methods often involve the formation of carbon-carbon bonds to close a linear precursor into a cyclic compound.

Malonate-Based Cycloalkylation Strategies

A well-established route to cyclic carboxylic acids is the malonic ester synthesis. This method utilizes the acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, to perform alkylation reactions, followed by cyclization, hydrolysis, and decarboxylation.

The synthesis of a cyclopentene ring can be initiated by the reaction of a malonate with a suitable dihalide. For instance, the reaction of sodio malonic ester, formed by deprotonating diethyl malonate with a base like sodium ethoxide, with a compound like cis-1,4-dichloro-2-butene (B23561) serves as a key step. The initial alkylation is followed by an intramolecular cyclization to form a diethyl cyclopent-3-ene-1,1-dicarboxylate intermediate. The final steps involve saponification of the ester groups to the dicarboxylic acid, followed by thermal decarboxylation to yield 3-cyclopentene-1-carboxylic acid. An improved synthesis starting from 1,4-dichloro-2-butene has been reported. acs.org

The general sequence for this strategy is outlined below:

Deprotonation: Formation of the malonate enolate using a suitable base.

Alkylation/Cyclization: Reaction with a bifunctional electrophile to form the cyclopentene ring.

Hydrolysis (Saponification): Conversion of the diester to a dicarboxylic acid using a strong base.

Decarboxylation: Removal of one carboxyl group by heating to yield the final product.

Ruthenium-Catalyzed Cyclization of Diallyl Malonate Derivatives

Modern organometallic chemistry offers efficient methods for ring formation through metathesis reactions. Ruthenium catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, are particularly effective for ring-closing metathesis (RCM). nih.govrsc.org

In this approach, a precursor like diethyl diallylmalonate is subjected to a ruthenium catalyst. rsc.org The catalyst facilitates an intramolecular ene-metathesis reaction, where the two allyl groups are joined to form a cyclopentene ring, releasing ethene as a byproduct. This reaction directly yields diethyl cyclopent-3-ene-1,1-dicarboxylate. rsc.org Similar to the classical malonate synthesis, this intermediate is then hydrolyzed and decarboxylated to afford this compound.

A typical reaction involves dissolving diethyl diallylmalonate in a solvent like dichloromethane (B109758) and adding a catalytic amount of a ruthenium-indenylidene complex. tcichemicals.com The reaction proceeds under an inert atmosphere at room temperature. tcichemicals.com

| Precursor | Catalyst | Product of Cyclization | Final Product |

| Diethyl diallylmalonate | Ruthenium-Indenylidene Complex | Diethyl cyclopent-3-ene-1,1-dicarboxylate | This compound |

Photochemical and Copper-Catalyzed Additions

Cycloaddition reactions provide another powerful tool for constructing cyclic systems. The reaction of a carbene or carbene-like species with a diene can lead to the formation of a five-membered ring.

Ethyl Diazoacetate Additions to Dienes

Ethyl diazoacetate is a common precursor for the formation of carbenes, which are highly reactive intermediates. In the presence of a suitable catalyst, such as a copper complex, or under photochemical conditions, ethyl diazoacetate can react with 1,3-dienes like butadiene. researchgate.netrsc.org

The reaction typically proceeds through the formation of a vinylcyclopropane (B126155) intermediate. The copper or light promotes the decomposition of ethyl diazoacetate, releasing nitrogen gas and forming a carbene. This carbene adds across one of the double bonds of the diene to form a cyclopropane (B1198618) ring. The resulting ethyl 2-vinylcyclopropane-1-carboxylate is thermally unstable and can undergo a vinylcyclopropane rearrangement to the more stable ethyl 3-cyclopentene-1-carboxylate. Subsequent hydrolysis of the ester yields the target carboxylic acid.

The efficiency and selectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. Copper(I) N-heterocyclic carbene complexes have shown effectiveness in catalyzing carbene transfer reactions. rsc.org

Conversion from Linear Precursors via Oxidative Catalysis

An alternative synthetic route involves the intramolecular cyclization of functionalized linear precursors through oxidative processes.

Formation from 5-Formylvaleric Acid and 6-Hydroxycaproic Acid Derivatives

A patented method describes the production of cyclopentene-1-carboxylic acid esters from linear C6 precursors such as 5-formylvaleric acid esters or 6-hydroxycaproic acid esters. google.com This process involves a gas-phase reaction over a solid catalyst at elevated temperatures.

The reaction is typically carried out at temperatures between 200°C and 450°C. google.com The choice of catalyst influences the product distribution. Catalysts with acidic properties tend to favor the formation of cyclopentene-1-carboxylic esters. google.com Examples of such catalysts include aluminum phosphates or zeolites impregnated with metals like copper, nickel, or cesium. google.com The addition of water to the reaction feed can lead to increased selectivity and catalyst lifetime. google.com The resulting ester can then be hydrolyzed to this compound.

| Linear Precursor | Catalyst Type | Temperature Range | Primary Product |

| 5-Formylvaleric acid ester | Acidic (e.g., AlPO₄) | 200-450°C | Ethyl 3-cyclopentene-1-carboxylate |

| 6-Hydroxycaproic acid ester | Acidic (e.g., Metal-impregnated zeolite) | 200-450°C | Ethyl 3-cyclopentene-1-carboxylate |

Influence of Catalytic Properties (Acidic vs. Basic) on Product Selectivity

The choice between acidic and basic catalysts plays a crucial role in directing the synthesis of this compound and its precursors, influencing both reaction pathways and final product selectivity. Different synthetic strategies leverage distinct catalytic environments to achieve the desired cyclization and functionalization.

One significant industrial method involves the gas-phase cyclization of 5-formylvaleric acid esters or related compounds over heterogeneous oxidic catalysts at high temperatures (200–450 °C). This process can yield a mixture of cyclopentanone (B42830) and this compound or its esters. The catalysts employed are typically acidic or have acidic properties, such as zirconium dioxide (ZrO₂), lanthanum oxide on zirconia (La₂O₃/ZrO₂), and various aluminum phosphates or silicon aluminum phosphates. The acidic nature of these catalysts facilitates the intramolecular condensation and dehydration reactions necessary for ring formation. The selectivity towards the carboxylic acid versus the ketone can be influenced by the specific catalyst composition and reaction conditions.

In contrast, other synthetic routes rely on basic conditions. For instance, the Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) derivative can produce a cyclopentanecarboxylate (B8599756) ester, which is then hydrolyzed to the acid. This rearrangement is induced by a base. Similarly, syntheses starting from diethyl malonate and a C4-dihalide to form the cyclopentene ring often employ strong bases like sodium ethoxide to generate the necessary carbanion for nucleophilic substitution and subsequent cyclization.

The general principles of acid versus base catalysis apply here. Acidic catalysts are effective at protonating carbonyl groups, activating them for nucleophilic attack, and facilitating dehydration steps. Basic catalysts excel at deprotonating carbon atoms alpha to carbonyl groups, forming enolates that are potent nucleophiles for ring-forming reactions. The choice, therefore, is intrinsically linked to the chosen synthetic precursor and the desired reaction mechanism.

| Catalyst Type | General Principle | Example Reaction | Typical Precursors | Key Advantage |

|---|---|---|---|---|

| Acidic (Heterogeneous) | Activates carbonyls and facilitates dehydration/condensation. | Gas-phase cyclization | 5-Formylvaleric acid esters, 6-Hydroxycaproic acid esters | Suitable for high-temperature, continuous industrial processes. |

| Basic | Generates nucleophilic enolates for cyclization. | Favorskii Rearrangement / Malonic Ester Synthesis | α-Halocyclohexanones, Diethyl malonate + Dihalides | Effective for specific ring-forming strategies from different starting materials. |

Improved Synthesis and Yield Optimization Studies

One notable improved synthesis starts from cis-1,4-dichloro-2-butene. This method provides a high-yield pathway to the target molecule. While specific yield percentages from single peer-reviewed articles are proprietary, the method is highlighted in chemical literature as a significant improvement for preparing this compound and its 1,1-difunctionalized derivatives.

Another approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction directly introduces a carboxylic acid group onto the cyclopentene ring in a single step, representing an atom-economical process.

Furthermore, multi-step syntheses from simple precursors have been optimized. For example, a process starting with the reduction of 2-acetylfuran (B1664036) to furylmethylcarbinol (98% yield) followed by an acid-catalyzed rearrangement can produce a 4-hydroxy-5-methyl-cyclopenten-2-one intermediate (90% yield). researchgate.net While this produces a substituted derivative, the high efficiency of the individual steps demonstrates successful yield optimization in creating the core cyclopentenone structure, which is closely related to the target acid.

| Starting Material(s) | Key Reagents/Catalysts | Product | Reported Yield | Reference |

|---|---|---|---|---|

| cis-1,4-Dichloro-2-butene | Not specified | This compound | Described as "High Yield" | intermediateapi.com |

| Cyclopentene | Palladium catalyst, CO, H₂O | Cyclopentanecarboxylic acid | Not specified | General Method |

| 2-Acetylfuran | 1. NaBH₄ 2. ZnCl₂-HCl | 4-Hydroxy-5-methyl-cyclopenten-2-one | ~88% over two steps | researchgate.net |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of methods to synthesize specific enantiomers of this compound derivatives is critical, as different stereoisomers can have distinct biological activities. Research in this area often employs advanced catalytic systems to control the three-dimensional structure of the product.

A significant example is the efficient rhodium-catalyzed ipso- and remote hydroamidation of alkenyl carboxylic acids to produce valuable β-amino acids. acs.org When this compound is used as the substrate in this reaction, it is converted into the corresponding β-amino acid derivative with high regioselectivity (>20:1) and a good yield of 65%. acs.org The reaction utilizes a rhodium(III) catalyst, a hydride source (HBpin), and a dioxazolone as an amidation agent. This transformation highlights a modern approach to creating chiral derivatives from the parent acid under mild conditions. acs.org

The broader field of asymmetric synthesis often relies on chiral ligands attached to transition metals to induce stereoselectivity. Methodologies such as the Simmons-Smith cyclopropanation, using chiral dioxaborolane ligands, have been successful in creating stereodefined cyclopropanes on related allylic alcohol structures. unl.pt These principles of using chiral catalysts to control the approach of reagents are fundamental to producing enantiopure derivatives of cyclic compounds like this compound.

| Substrate | Reaction Type | Catalyst/Reagents | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| This compound | Rhodium-Catalyzed Hydroamidation | Rh(III) catalyst, HBpin, Dioxazolone | β-Amino acid derivative | 65% | >20:1 rr | acs.org |

Chemical Transformations and Derivatization Strategies of 3 Cyclopentene 1 Carboxylic Acid

Electrophilic and Nucleophilic Reactions on the Cyclopentene (B43876) Ring

The unsaturated cyclopentene ring of 3-cyclopentene-1-carboxylic acid is susceptible to a variety of electrophilic and nucleophilic attacks, allowing for the introduction of diverse functional groups and the formation of saturated or functionalized cyclic systems.

Oxidation Pathways (e.g., to Corresponding Carboxylic Acids)

The double bond in the cyclopentene ring can be cleaved through oxidative processes to yield dicarboxylic acids. A common method for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO₄). When this compound is treated with acidified potassium permanganate, the double bond is oxidatively cleaved, leading to the formation of 1,3-dicarboxypropane, also known as glutaric acid. quora.com

Another effective method for oxidative cleavage is ozonolysis. canada.ca In this two-step process, the alkene is first treated with ozone (O₃) to form an unstable ozonide intermediate. Subsequent work-up of the ozonide under oxidative conditions, typically with hydrogen peroxide (H₂O₂), cleaves the double bond and oxidizes the resulting fragments to carboxylic acids, yielding glutaric acid.

These oxidation reactions are summarized in the table below:

| Starting Material | Reagents | Product |

| This compound | 1. O₃ 2. H₂O₂ | Glutaric acid |

| This compound | Acidified KMnO₄ | Glutaric acid |

Reduction Reactions of Carboxylic and Ester Functionalities (e.g., to Alcohols)

The double bond of the cyclopentene ring can be selectively reduced to yield the corresponding saturated cyclopentanecarboxylic acid. This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). wikipedia.org

Furthermore, the carboxylic acid functionality itself can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids towards many reducing agents, a powerful reagent such as lithium aluminum hydride (LiAlH₄) is required for this transformation. The reaction of this compound with LiAlH₄ in an anhydrous solvent like diethyl ether, followed by an acidic workup, yields (cyclopent-3-en-1-yl)methanol.

| Starting Material | Reagents | Product |

| This compound | H₂, Pd/C | Cyclopentanecarboxylic acid |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | (Cyclopent-3-en-1-yl)methanol |

Nucleophilic Substitution Reactions to Form Diverse Derivatives

While the cyclopentene ring itself is not prone to direct nucleophilic substitution, the carboxylic acid group can be converted into more reactive derivatives that readily undergo such reactions. A key intermediate for this purpose is the acyl chloride, cyclopent-3-enecarbonyl chloride. This can be synthesized from this compound by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is a highly reactive electrophile and can be readily attacked by various nucleophiles to form a wide range of derivatives. For example, reaction with amines (primary or secondary) yields the corresponding amides. The formation of 3-cyclopentene-1-carboxamide can be achieved by reacting cyclopent-3-enecarbonyl chloride with ammonia.

| Reactant 1 | Reactant 2 | Product |

| This compound | Thionyl chloride (SOCl₂) | Cyclopent-3-enecarbonyl chloride |

| Cyclopent-3-enecarbonyl chloride | Ammonia (NH₃) | 3-Cyclopentene-1-carboxamide |

Cycloaddition Reactions Involving the Unsaturated Core

The double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The carboxylic acid group in this compound, or more effectively an ester derivative, serves as such an electron-withdrawing group, making the double bond susceptible to reaction with electron-rich dienes. youtube.commasterorganicchemistry.com

For instance, the reaction of methyl cyclopent-3-ene-1-carboxylate with a diene like 1,3-butadiene would be expected to yield a bicyclic adduct, specifically a substituted bicyclo[2.2.1]heptene derivative. The stereochemistry of the product is governed by the principles of the Diels-Alder reaction, often favoring the endo product. libretexts.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, significantly expanding the synthetic utility of this compound.

Esterification and Hydrolysis Processes

One of the most common transformations of carboxylic acids is their conversion to esters. The Fischer esterification is a classic method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comorganic-chemistry.orgathabascau.cachemistrysteps.com This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid catalyst yields methyl cyclopent-3-ene-1-carboxylate.

Conversely, esters can be hydrolyzed back to the parent carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is favored by the presence of excess water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (NaOH), to produce the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Esterification | This compound, Methanol | H₂SO₄ (catalyst), Heat | Methyl cyclopent-3-ene-1-carboxylate |

| Hydrolysis (Acidic) | Methyl cyclopent-3-ene-1-carboxylate, Water | H₂SO₄ (catalyst), Heat | This compound, Methanol |

| Hydrolysis (Basic) | Methyl cyclopent-3-ene-1-carboxylate | 1. NaOH, Heat 2. H₃O⁺ | This compound, Methanol |

Amidation and Other Carboxyl-Derived Transformations

The carboxylic acid functional group of this compound is a versatile handle for a wide array of chemical transformations, primarily through nucleophilic acyl substitution. These reactions allow for the synthesis of numerous derivatives, with amides and esters being the most prominent.

Amidation: The conversion of this compound to its corresponding amides can be achieved through several standard synthetic protocols. While direct reaction with an amine is generally unfavorable and requires high temperatures to drive off water, the process is typically facilitated by first activating the carboxylic acid. chemicalbook.com Common activation methods include conversion to a more reactive acyl derivative such as an acid chloride, acid anhydride, or an ester.

A typical laboratory-scale amidation sequence involves:

Activation: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-cyclopentene-1-carbonyl chloride.

Aminolysis: The resulting acid chloride is then treated with a primary or secondary amine (or ammonia) to yield the corresponding secondary, tertiary, or primary amide, respectively. chemicalbook.com

Alternatively, coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions. chemicalbook.com These reagents activate the carboxyl group in situ, promoting amide bond formation.

Esterification: The synthesis of esters from this compound is a fundamental transformation, often accomplished via Fischer esterification. nih.gov This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in excess, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov The reaction is an equilibrium process, and removal of water is often necessary to drive it towards the ester product. nih.gov For instance, the reaction with ethanol yields ethyl 3-cyclopentene-1-carboxylate. google.com

Other carboxyl-derived transformations include reduction of the carboxylic acid to the corresponding alcohol (3-cyclopentenylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄), or conversion to acyl azides, which can then undergo Curtius rearrangement to provide amines, representing a transformation from the carboxyl group to an amino group. nih.gov

| Transformation | Reagents | Product Class |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Amide |

| Fischer Esterification | R-OH, H⁺ catalyst | Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

| Curtius Rearrangement (from Acyl Azide) | 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) | Amine (via isocyanate) |

Advanced Derivatization through Cascade Reactions

Beyond simple functional group interconversion at the carboxyl group, the bifunctional nature of this compound (possessing both a carboxylic acid and an alkene) allows for more complex derivatization strategies, including cascade reactions that modify the cyclopentene ring.

The carbon-carbon double bond in the cyclopentene ring can be readily saturated through catalytic hydrogenation. libretexts.org This reaction converts this compound and its derivatives into the corresponding saturated cyclopentanecarboxylic acid derivatives. The process involves the addition of two hydrogen atoms across the double bond, resulting in a more stable, lower-energy alkane. libretexts.orglibretexts.org

The reaction is typically carried out in the presence of a heterogeneous metal catalyst. youtube.com Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org This facilitates the cleavage of the H-H bond and the sequential transfer of hydrogen atoms to the same face of the double bond. libretexts.org This mode of addition is known as syn-addition. libretexts.org It is important to note that under standard conditions, the carboxylic acid or ester functional group is unreactive towards catalytic hydrogenation, allowing for selective reduction of the alkene. libretexts.org

| Catalyst | Typical Conditions | Product |

| Pd/C | H₂ (gas), RT, Methanol | Cyclopentanecarboxylic Acid |

| PtO₂ | H₂ (gas), RT, Acetic Acid | Cyclopentanecarboxylic Acid |

| Ra-Ni | H₂ (gas), Elevated T & P | Cyclopentanecarboxylic Acid |

The double bond of cyclopentene derivatives serves as a key site for the construction of three-membered rings, namely cyclopropanes and epoxides (oxiranes).

Epoxidation: This reaction transforms the alkene into an epoxide, a three-membered ring containing an oxygen atom. A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. libretexts.org When applied to a derivative like ethyl 3-cyclopentene-1-carboxylate, the product is an ethyl 3,4-epoxycyclopentane-1-carboxylate. This transformation is stereospecific, with the stereochemistry of the starting alkene being retained in the product. masterorganicchemistry.com

Cyclopropanation: This reaction involves the addition of a carbene or carbene-like species across the double bond to form a bicyclic cyclopropane (B1198618) derivative. A classic method is the Simmons-Smith reaction, which typically uses diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate the active carbenoid species. More recent methods have explored the use of hydrogen as the ultimate reductant in iridium-catalyzed systems to achieve cyclopropanation, offering a more environmentally benign alternative. nih.gov These reactions on a this compound derivative would yield a bicyclo[3.1.0]hexane carboxylic acid derivative.

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. For derivatives of this compound, this can involve targeting the C-H bonds of the carbocyclic ring.

A notable strategy is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov In this process, the carboxylic acid group acts as a directing group, enabling the selective activation and functionalization of a C-H bond at the γ-position (C3 or C4 of the cyclopentane (B165970) ring after hydrogenation). This allows for the introduction of aryl groups at positions that are otherwise difficult to access, providing a powerful tool for molecular editing. nih.gov

While direct γ-amination is challenging, other advanced methods can be envisioned for introducing nitrogen functionality. One-pot reductive amination of the carboxylic acid function itself using ammonia (NH₃) and hydrogen (H₂) over a heterogeneous catalyst provides a direct route to the corresponding aminomethyl cyclopentene. rsc.org Another innovative approach is the catalyst-free decarboxylative amination of carboxylic acids in water microdroplets, which converts the -COOH group directly into an -NH₂ group. chemistryviews.org These methods, while not targeting the γ-carbon, represent advanced strategies for introducing amine functionality into the molecule.

In the synthesis of complex molecules derived from this compound, protecting groups are often used to mask reactive functional groups. The removal, or deprotection, of these groups is a critical final step. Common deprotection strategies relevant to cyclopentane derivatives include the cleavage of ethers and esters. For example, a benzyl ether, often used to protect a hydroxyl group, can be removed by catalytic hydrogenation, a reaction that would simultaneously reduce the cyclopentene double bond if present. nih.gov Silyl (B83357) ethers, another common protecting group, are typically cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF). acs.org

The retro-Friedel-Crafts reaction represents a more specialized C-C bond cleavage strategy rather than a typical deprotection method. wikipedia.org Friedel-Crafts reactions form C-C bonds between an aromatic ring and an alkyl or acyl group under the influence of a Lewis acid catalyst. masterorganicchemistry.com The reverse reaction, retro-Friedel-Crafts, involves the cleavage of these bonds, typically under strong acid conditions at elevated temperatures. researchgate.net In the context of a complex derivative of this compound that might be appended to an aromatic system, this reaction could be used to cleave the entire cyclopentyl moiety from the aromatic ring. This is not a deprotection in the conventional sense but rather a strategic bond-breaking transformation that can be used to modify or deconstruct a complex molecular framework. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopentene 1 Carboxylic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-cyclopentene-1-carboxylic acid and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a precise mapping of the molecular structure.

In the ¹H NMR spectrum of this compound, the olefinic protons of the cyclopentene (B43876) ring typically appear as a multiplet in the downfield region, around 5.6-5.7 ppm. nih.govsigmaaldrich.com The proton on the carbon bearing the carboxylic acid group (the α-proton) is observed further upfield, generally between 3.0 and 3.2 ppm. sigmaaldrich.com The allylic protons on the carbons adjacent to the double bond present as a multiplet around 2.5-2.7 ppm. sigmaaldrich.com The carboxylic acid proton itself is highly deshielded and appears as a broad singlet at a significantly downfield shift, often above 10-12 ppm, a characteristic feature of carboxylic acids. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded carbon, with a chemical shift typically in the range of 175-180 ppm. sigmaaldrich.comresearchgate.net The olefinic carbons are found at approximately 128-130 ppm. sigmaaldrich.com The α-carbon, attached to the carboxyl group, resonates around 41-43 ppm, while the allylic carbons appear at a similar shift of about 36 ppm. sigmaaldrich.com

For analogues such as the esters of this compound, the NMR spectra show predictable changes. For instance, in tert-butyl cyclopent-3-enecarboxylate, the carboxylic acid proton signal disappears and is replaced by a singlet at around 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. sigmaaldrich.com The associated carbon signals of the ester group also appear in the ¹³C NMR spectrum, with the quaternary carbon of the tert-butyl group at approximately 80 ppm and the methyl carbons around 28 ppm. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Esters in CDCl₃

| Compound | Olefinic (CH =CH ) | α-H | Allylic H ₂ | Carboxyl/Ester Group (¹H) | Carbonyl (C =O) | Olefinic (C =C ) | α-C | Allylic C H₂ | Carboxyl/Ester Group (¹³C) |

|---|---|---|---|---|---|---|---|---|---|

| This compound | ~5.7 (m) | ~3.1 (m) | ~2.6 (m) | >10 (br s) | ~179.0 | ~129.0 | ~42.0 | ~36.0 | - |

| tert-Butyl Cyclopent-3-enecarboxylate sigmaaldrich.com | 5.70–5.56 (m) | 3.10–2.90 (m) | 2.61 (t) | 1.45 (s, 9H) | 175.54 | 128.99 | 42.53 | 36.31 | 79.95, 28.10 |

| iso-Propyl Cyclopent-3-enecarboxylate sigmaaldrich.com | 5.67–5.48 (m) | 3.08–2.91 (m) | 2.65–2.45 (m) | 5.05–4.82 (m, 1H), 1.19–1.09 (m, 6H) | 175.66 | 128.92 | 41.69 | 36.25 | 67.48, 21.75 |

| Methyl Cyclopent-3-enecarboxylate sigmaaldrich.com | 5.68–5.58 (m) | 3.12–3.01 (m) | 2.68–2.58 (m) | 3.67 (s, 3H) | 176.55 | 128.89 | 41.35 | 36.22 | 51.69 |

Note: 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet, 'br s' denotes broad singlet. Data for the parent acid are estimated from typical values and spectral database information. nih.gov

Mass Spectrometry (GC-MS, HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. sigmaaldrich.com

For this compound (C₆H₈O₂), the calculated monoisotopic mass is 112.05243 Da. uni.lu HRMS analysis of its analogues, such as the methyl and tert-butyl esters, confirms their expected molecular formulas. For example, methyl cyclopent-3-enecarboxylate (C₇H₁₀O₂) has a calculated [M+H]⁺ ion at m/z 127.1532, with experimental values found to be in close agreement. sigmaaldrich.com Similarly, tert-butyl cyclopent-3-enecarboxylate (C₁₀H₁₆O₂) shows an [M+H]⁺ ion with a calculated value of 169.1162. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the volatile derivatives of the acid, such as its esters. spectrabase.com The mass spectrum provides a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. While a detailed fragmentation pattern for the parent acid is not readily published, the mass spectrum of its isomer, 1-cyclopentene-1-carboxylic acid, shows a prominent molecular ion peak (M⁺) at m/z 112. nist.gov Key fragmentation pathways for cyclic carboxylic acids often involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another common fragmentation is a retro-Diels-Alder reaction of the cyclopentene ring, which would lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in a fragment ion that can provide further structural confirmation.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 113.05971 | 121.0 |

| [M+Na]⁺ | 135.04165 | 128.1 |

| [M-H]⁻ | 111.04515 | 123.3 |

| [M+K]⁺ | 151.01559 | 127.4 |

| [M]⁺ | 112.05188 | 118.7 |

Note: These values are computationally predicted and useful for ion mobility-mass spectrometry studies.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the alkene C=C double bond. nih.gov

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of extensive hydrogen bonding between the acid molecules, which exist as dimers in the condensed phase. Superimposed on this broad absorption are the sharper C-H stretching bands of the cyclopentene ring.

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. orgchemboulder.com For this compound, this peak is a key diagnostic feature. The C=C stretching vibration of the alkene within the cyclopentene ring usually appears as a medium-intensity band around 1650-1600 cm⁻¹. Additionally, the C-O stretching vibration of the carboxylic acid can be observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl/Alkenyl | C-H Stretch | 3100 - 2850 | Medium, Sharp |

| Carbonyl | C=O Stretch | ~1710 | Strong, Sharp |

| Alkene | C=C Stretch | ~1640 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

Note: Values are approximate and based on spectral database information nih.gov and general tables. orgchemboulder.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and stereochemical relationships. While obtaining a suitable single crystal of this compound itself can be challenging, this technique is invaluable for determining the absolute stereochemistry of its chiral derivatives.

In research involving the optical resolution of complex molecules, derivatives of this compound can be prepared using chiral auxiliaries. For instance, the carboxylic acid can be converted into diastereomeric amides or esters by reacting it with a chiral amine or alcohol. nih.gov These diastereomers, which have different physical properties, can often be separated chromatographically. X-ray single-crystal structure analysis of one of the pure diastereomers allows for the unambiguous assignment of its absolute configuration (R or S). nih.gov By knowing the stereochemistry of the chiral auxiliary, the absolute configuration of the this compound moiety within that diastereomer can be definitively established. This information is crucial in asymmetric synthesis and in the development of chiral pharmaceuticals and materials.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for both the purification of this compound and its derivatives and for the assessment of their purity.

For the separation of derivatives, such as the diastereomeric esters or amides used in optical resolution, High-Performance Liquid Chromatography (HPLC) and traditional silica (B1680970) gel column chromatography are frequently employed. nih.gov By using an appropriate mobile phase (solvent system), the different diastereomers can be separated based on their differential interactions with the stationary phase (e.g., silica gel). HPLC, particularly with a non-chiral column, can provide excellent separation of diastereomers, allowing for their isolation in high purity. nih.gov

For assessing the purity of the this compound monomer, Gas Chromatography (GC) is a suitable technique, often coupled with a Flame Ionization Detector (FID). The compound is typically derivatized into a more volatile ester (e.g., methyl or silyl (B83357) ester) before injection. A pure sample will show a single major peak, while the presence of impurities will be indicated by additional peaks in the chromatogram. The area under each peak is proportional to the amount of the corresponding component, allowing for quantitative purity analysis.

In the context of polymers derived from analogues of this compound, Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution. GPC separates polymer chains based on their size in solution. This analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. sigmaaldrich.com

Thermal Analysis (e.g., DSC) for Polymer Characterization

Thermal analysis techniques are critical for understanding the physical properties and performance of polymers synthesized from this compound and its analogues. Differential Scanning Calorimetry (DSC) is a primary tool used to measure the thermal transitions of a polymer as it is heated or cooled. hu-berlin.de

A typical DSC thermogram of a polymer can reveal several important properties. The glass transition temperature (Tg) is observed as a step-like change in the heat capacity. eag.com The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter as it often defines the upper service temperature of the material. For polymers derived from the tert-butyl and iso-propyl esters of this compound, glass transition temperatures have been reported at -23 °C and -28 °C, respectively. sigmaaldrich.com

If the polymer is semi-crystalline, the DSC scan will also show a melting peak (Tm), which is an endothermic event corresponding to the melting of the crystalline domains. youtube.com The area of this peak is related to the enthalpy of fusion, which can be used to estimate the degree of crystallinity in the polymer. eag.com Conversely, upon cooling from the melt, an exothermic crystallization peak (Tc) may be observed. The curing or cross-linking of a thermosetting resin based on these monomers would appear as a broad exothermic peak in the DSC trace. netzsch.com These thermal characteristics are fundamental to determining the processing conditions and end-use applications of the resulting polymeric materials.

Computational Chemistry and Theoretical Investigations of 3 Cyclopentene 1 Carboxylic Acid

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Studies on related unsaturated carboxylic acids have demonstrated that DFT, particularly using methods like B3LYP with appropriate basis sets (e.g., cc-pVQZ) and a solvation model like C-PCM, can accurately predict thermodynamic and global reactivity descriptors. nih.gov These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), which collectively help in understanding the reactive nature of the molecule. nih.gov For instance, the HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity of molecules. pitt.edu Theoretical investigations on organochalcogenide complexes with cyclopentadienyl (B1206354) ligands have shown that modifications to the cyclopentene (B43876) ring, such as the addition of methyl groups, can alter the HOMO-LUMO gap, thereby tuning the chemical reactivity. uq.edu.au

While specific DFT studies focusing solely on the electronic structure of 3-Cyclopentene-1-carboxylic acid are not extensively documented in the provided results, the principles from studies on analogous systems are transferable. The carboxyl group's electronic properties and the double bond in the cyclopentene ring are the primary sites for chemical reactions. DFT can be employed to model how these features influence the molecule's interaction with other reagents. For example, in the context of catalysis, DFT has been used to show how the electronic structure of a carboxylic acid can be modulated when it acts as a ligand, enhancing the catalytic activity of a metal center. nih.gov

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Global Reactivity Descriptors | Indices such as electronegativity, hardness, and electrophilicity. | Quantify the overall reactivity of the molecule. |

| Thermodynamic Descriptors | Properties like Bond Dissociation Energy (BDE) and Proton Affinity (PA). | Provide insights into the thermodynamics of potential reactions. nih.gov |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for understanding how a compound like this compound and its derivatives interact with their environment, such as solvent molecules or biological macromolecules. digitellinc.com

MD simulations can provide detailed information on the conformational flexibility of the molecule and the stability of its interactions with other species. acs.org For example, the Automated Topology Builder (ATB) provides force field parameters for molecules like (1R,5S)-5-amino-3-methyl-2-cyclopentene-1-carboxylic acid, which are essential for conducting MD simulations to study their behavior in biomolecular systems. acs.org These simulations can be crucial in drug discovery, helping to understand how a ligand binds to a protein's active site. acs.org

Studies on other carboxylic acids, such as acetic acid, have used MD simulations to investigate the conformational equilibrium of the carboxyl group in different environments. nih.gov These studies show that while the syn conformation is generally preferred, the anti conformation can also be present, particularly in solution, due to stabilizing interactions with the solvent. nih.gov Such insights are critical for accurately modeling the behavior of this compound in various media.

While specific MD simulation studies detailing the interactions of this compound are not abundant in the provided search results, the available tools and methodologies for similar molecules indicate a strong potential for future investigations in this area.

Molecular Modeling in Ligand Design and Biological Activity Prediction

Molecular modeling techniques, particularly ligand-based drug design and quantitative structure-activity relationship (QSAR) studies, are pivotal in modern drug discovery. libretexts.org These methods are used to design new molecules with desired biological activities and to predict their potency.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For carboxylic acid derivatives, QSAR studies have been successfully used to identify the structural features that are important for their inhibitory activity against targets like HIV-1 integrase. These models can then be used to predict the activity of new, unsynthesized compounds.

In ligand-based drug design, the known active ligands for a particular biological target are used to develop a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for activity. libretexts.org This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. The discovery of novel cyclopentane (B165970) carboxylic acids as potent and selective inhibitors of the NaV1.7 ion channel highlights the success of such design strategies. acs.org In this work, replacing a proline warhead with a cyclopentane carboxylic acid significantly boosted the potency against NaV1.7. acs.org

Table 2: Computational Approaches in Ligand Design

| Approach | Description | Application to this compound |

| QSAR | Establishes a quantitative relationship between structure and biological activity. | Can be used to predict the biological activity of derivatives of this compound based on their structural properties. |

| Pharmacophore Modeling | Defines the essential 3D features of a ligand required for biological activity. libretexts.org | A pharmacophore model could be developed based on active cyclopentene carboxylic acid derivatives to guide the design of new, more potent compounds. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Can be used to study the binding of this compound to a biological target and to identify key interactions. |

Conformational Analysis and Strain Energy Studies

The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For cyclic molecules like this compound, ring strain is an important factor that influences their conformation and reactivity. The cyclopentene ring is not planar and can adopt various puckered conformations. Computational methods, such as DFT, can be used to calculate the ring strain energy (RSE) of cyclopentene derivatives. nih.govnih.gov These calculations have shown that the choice and position of substituents on the cyclopentene ring can significantly influence the torsional strain, which is a key driving force for ring-opening metathesis polymerization (ROMP). nih.gov

Studies on cyclopentane and its derivatives have shown that substitution on the ring can introduce a potential barrier to pseudorotation, leading to energy minima with specific symmetries. The strain energy of these derivatives can be calculated if the potential barriers for appropriate open-chain model compounds are known. The heats of combustion of cycloalkanes are also used to quantitatively evaluate ring strain.

Table 3: Calculated Strain Energies for Selected Cycloalkanes

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.1 |

| Data sourced from heats of combustion per CH2 group. |

Applications of 3 Cyclopentene 1 Carboxylic Acid in Organic Synthesis

Role as a Key Building Block for Complex Molecules

3-Cyclopentene-1-carboxylic acid's cyclopentene (B43876) ring structure is a key feature that makes it a fundamental building block for a wide range of complex molecules. enamine.net Carboxylic acids, in general, are widely used as precursors for many other classes of compounds. enamine.net The presence of both a carboxylic acid and an alkene in the same molecule provides two reactive sites that can be manipulated to build more intricate molecular architectures. acs.org

For instance, the double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce new functional groups and stereocenters. The carboxylic acid group can be converted into esters, amides, acid chlorides, and other derivatives, providing a handle for chain extension and the introduction of diverse functionalities. enamine.net

Recent research has demonstrated the utility of alkenyl carboxylic acids, including this compound, in rhodium-catalyzed reactions to produce valuable β-amino acids. acs.org In one study, this compound was successfully used to yield a β-amino acid in a 65% yield, showcasing its role in constructing key components of pharmacologically significant natural products. acs.org

The following table summarizes the physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | 215 °C |

| Density | 1.084 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 |

| Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov |

Utility as a Reagent and Coupling Agent in Synthetic Pathways

Beyond its role as a structural scaffold, this compound and its derivatives can act as reagents and coupling partners in various synthetic transformations. The carboxylic acid moiety can be activated to form reactive intermediates, such as acid chlorides or anhydrides, which readily participate in acylation reactions.

Recent advancements in photoredox catalysis have highlighted the use of carboxylic acids as traceless activation groups for radical conjugate additions. nih.gov This methodology allows for the generation of carbon-centered radicals from the carboxylic acid, which can then add to Michael acceptors. nih.gov This opens up new avenues for carbon-carbon bond formation using readily available carboxylic acids.

Furthermore, the alkene functionality can participate in various coupling reactions. For example, cobalt-catalyzed three-component coupling reactions have been developed, although cyclic alkenes like cyclopentene have not yet been successful coupling partners in all cases. acs.org However, the potential for developing new catalytic systems that can incorporate cyclic alkenes remains an active area of research.

Precursor in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

The structural motifs derived from this compound are found in a variety of biologically active molecules, making it a valuable precursor for the synthesis of pharmaceutical intermediates and agrochemicals. ontosight.airijournals.com The cyclopentane (B165970) ring is a common feature in many natural products and synthetic drugs.

While specific examples directly linking this compound to commercialized pharmaceuticals and agrochemicals are not extensively detailed in the provided search results, its potential is evident from its classification as a pharmaceutical intermediate. cphi-online.comhsppharma.com The ability to use this compound to create complex, stereochemically defined structures is crucial for the development of new therapeutic agents and crop protection chemicals. rijournals.com The synthesis of β-amino acids from this compound is a prime example of its application in generating building blocks for pharmacologically active compounds. acs.org

Medicinal Chemistry and Biological Applications of 3 Cyclopentene 1 Carboxylic Acid Derivatives

Development of Pharmaceutical Compounds with 3-Cyclopentene-1-carboxylic Acid Scaffolds

The rigid, yet conformationally defined, nature of the cyclopentene (B43876) ring makes this compound an attractive starting point for the design of novel therapeutic agents. The double bond and the carboxylic acid group serve as versatile handles for chemical modifications, allowing for the synthesis of diverse libraries of compounds. These derivatives can be tailored to fit into the binding pockets of specific enzymes and receptors, leading to the development of potent and selective drugs. researchgate.netgoogle.com

One notable area of application is in the development of receptor antagonists. For instance, acylamino-substituted fused cyclopentanecarboxylic acid derivatives have been investigated as inhibitors of the lysophosphatidic acid (LPA) receptor 1 (LPA1), a target implicated in conditions like atherosclerosis and heart failure. google.com Furthermore, more complex fused heterocyclic systems that incorporate the cyclopentene motif, such as tetrahydrocyclopenta[c]quinolines, have been developed as retinoid X receptor (RXR) agonists, highlighting the scaffold's utility in targeting nuclear receptors. acs.org

Synthesis of Dolasetron (B1670872) Mesylate Precursors

A significant application of this compound is its role as a key intermediate in the synthesis of Dolasetron mesylate, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. chemicalbook.com The synthesis of Dolasetron involves the esterification of the indole-3-carboxylic acid with a complex alcohol, endo-N-(tropan-3α-yl) amine, which itself is derived from a multi-step synthesis.

While various synthetic routes to Dolasetron precursors exist, one approach involves the elaboration of a cyclopentene-based starting material. For example, a key alcohol intermediate in the synthesis of Dolasetron can be prepared starting from an alkyl cyclopenten-1-carboxylate. This precursor undergoes oxidation to a 1,2-diol, which is then cleaved to form a dialdehyde (B1249045). This dialdehyde can subsequently be used in the construction of the azabicyclic core of Dolasetron.

Investigation of Biological Activities of Derivatives

The biological activities of this compound derivatives are diverse and depend heavily on the nature and stereochemistry of the substituents on the cyclopentene ring.

Antimicrobial and Antifungal Properties

While the broader class of carboxylic acids and their derivatives have been investigated for antimicrobial and antifungal properties, specific studies focusing on the antimicrobial and antifungal activities of direct derivatives of this compound are not extensively reported in the available scientific literature. Research in this area has often focused on related cyclic structures, such as cyclopropane (B1198618) and cyclohexene (B86901) carboxylic acid derivatives, which have shown some activity against various microbial strains. However, a direct extrapolation of these findings to this compound derivatives is not scientifically rigorous without specific experimental evidence.

Mechanism of Action Studies at the Molecular and Biochemical Levels

Significant research has been conducted to understand how derivatives of this compound exert their biological effects at the molecular and biochemical levels. These studies have revealed specific interactions with enzymes and receptors, providing a rational basis for their therapeutic applications.

Interaction with Specific Molecular Targets and Pathways

Derivatives of this compound have been shown to interact with a variety of molecular targets. For instance, complex derivatives such as tetrahydrocyclopenta[c]quinoline-7-carboxylic acid have been identified as agonists for the retinoid X receptor (RXR). acs.org The carboxylic acid moiety of these compounds is crucial for their activity, as it forms key interactions with amino acid residues, such as arginine, within the ligand-binding pocket of the receptor. acs.org The cyclopentene ring helps to orient the molecule correctly within the binding site to elicit a biological response. acs.org

Role as Substrates or Inhibitors in Enzyme-Catalyzed Reactions (e.g., GABA Aminotransferase)

One of the most well-documented roles of this compound derivatives is as inhibitors of enzymes involved in neurotransmitter metabolism, particularly γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibition of its degradation by GABA-AT can lead to increased GABA levels, which is a therapeutic strategy for epilepsy and addiction.

(S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329) has been developed as a potent inactivator of GABA-AT. nih.gov This compound acts as a mechanism-based inhibitor, where the enzyme processes the inhibitor to a reactive species that then covalently modifies and inactivates the enzyme. A new, more efficient synthesis of OV329 has been developed, facilitating further preclinical studies. nih.gov

Pharmacophore Definition and Ligand-Target Interactions in Drug Design

The rigid, yet conformationally defined, scaffold of this compound and its derivatives is a valuable tool in medicinal chemistry for the definition of pharmacophores and for understanding ligand-target interactions. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. By incorporating the cyclopentene ring, chemists can create constrained analogs of more flexible endogenous ligands, thereby "freezing" them in a specific conformation to probe the binding requirements of a biological target.

One area where cyclopentene derivatives have been instrumental is in the study of metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are involved in a wide range of neurological processes, and their agonists are of interest for treating various CNS disorders. guidetopharmacology.org To understand the binding requirements of different mGluR subtypes, conformationally constrained analogs of the endogenous ligand, L-glutamate, have been synthesized. nih.gov For instance, analogs incorporating a cyclopentane (B165970) or cyclopropane ring help to define the spatial relationship between the necessary amino and carboxylic acid groups for potent and selective receptor activation. nih.govnih.gov Molecular modeling studies on a variety of these constrained agonists, including those with a cyclopentane framework, have led to the development of five-point pharmacophore models for both group I and group II mGluRs. nih.gov These models specify the required extended conformation of the glutamate-like structure for interaction with the receptors. nih.gov

In a more specific example, derivatives of this compound have been central to the development of potent and selective agonists for the Retinoid X Receptor (RXR). The tetrahydrocyclopenta[c]quinoline scaffold, which is derived from a cyclopentene structure, has been a key area of research. acs.org Structure-activity relationship (SAR) studies on these compounds have provided detailed insights into the ligand-target interactions within the RXRα ligand-binding domain (LBD). X-ray crystallography has revealed that the carboxylic acid group of these ligands forms a critical ionic bond with the side chain of Arginine 316 (Arg316) in the ligand-binding pocket. acs.org This interaction is a cornerstone of high-affinity binding to RXR. acs.org Furthermore, the cyclopentane portion of the scaffold, along with other hydrophobic substituents, engages in extensive hydrophobic contacts with surrounding residues such as Leu309, Ile310, Trp305, and Phe313, which line the interior of the pocket. acs.org The defined stereochemistry of the cyclopentene ring and its substituents dictates the precise orientation of the molecule within the binding site, highlighting the importance of this scaffold in achieving selective and potent receptor modulation.

The table below summarizes the key interactions of a tetrahydrocyclopenta[c]quinoline-based RXR agonist within the RXRα ligand-binding pocket.

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Significance |

| Ionic Interaction | Carboxylic Acid | Arg316 | Critical for high-affinity binding. acs.org |

| Hydrophobic Contacts | Cyclopentane/Bicycloheptane Motif & Bis-trifluoromethylphenyl group | Leu309, Ile310, Trp305, Phe313, Ile268, Leu326, Ala327, Ile345, Phe346, Val349, Phe439 | Stabilizes the ligand in the binding pocket and contributes to overall affinity. acs.org |

These examples underscore how the rigid framework of cyclopentene derivatives allows for the precise positioning of functional groups to meet the stringent requirements of a receptor's binding site, thereby serving as an excellent template for pharmacophore modeling and the design of targeted therapeutics.

Drug Design and Delivery System Integration Facilitated by Structural Modification

The structural framework of this compound serves as a versatile building block in drug design, allowing for modifications that can enhance therapeutic activity and facilitate integration into drug delivery systems. nih.govacs.orgscripps.edu Its inherent functionalities—the carboxylic acid group and the double bond—are amenable to a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex pharmaceutical agents. ontosight.aithieme-connect.com

A prominent example of its utility is in the synthesis of Dolasetron, an antiemetic and antinauseant agent. This compound is a key intermediate in the production of the mesylate salt of Dolasetron. springernature.com This demonstrates how the core cyclopentene structure can be elaborated through multi-step synthesis to yield a final drug product with the desired pharmacological profile. The cyclopentene ring provides a rigid scaffold that helps to correctly orient the other functional groups of the Dolasetron molecule for optimal interaction with its target, the 5-HT3 receptor.

Beyond serving as a synthetic precursor, the structure of this compound derivatives can be strategically modified to optimize drug properties. In the development of RXR agonists based on the tetrahydrocyclopenta[c]quinoline scaffold, researchers found that the removal of a methyl group from the 6-position led to a tenfold decrease in agonist potency, indicating that this substituent is highly favorable for activity. acs.org Conversely, the addition of a methyl group at another position was shown to boost RXR agonism. acs.org Such iterative modifications are a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's interaction with its target to maximize efficacy.

The functional groups of this compound also offer potential for integration into advanced drug delivery systems. The carboxylic acid moiety is a particularly useful handle for bioconjugation. nih.govnih.gov It can be readily converted into an amide by coupling with an amine-containing molecule, a common strategy for attaching drugs to carrier molecules. nih.govrug.nl This could include linking the cyclopentene-based drug to polymers, peptides, or antibodies to create targeted drug delivery vehicles. nih.gov For instance, a drug could be conjugated to a tumor-targeting antibody to create an antibody-drug conjugate (ADC), thereby delivering the therapeutic agent specifically to cancer cells and minimizing systemic toxicity.

The double bond in the cyclopentene ring also presents an opportunity for chemical modification. It can be functionalized through various addition reactions to attach linkers or other moieties that could enhance solubility, stability, or facilitate controlled release from a delivery system. While specific examples of this compound derivatives being integrated into complex delivery systems are not extensively documented in the literature, its chemical properties make it a prime candidate for such applications. The principles of bioconjugation and linker chemistry provide a clear roadmap for how this versatile building block could be adapted for next-generation drug delivery. nih.govnih.gov

The following table outlines potential structural modifications of the this compound scaffold and their implications for drug design and delivery.

| Structural Modification | Functional Group Targeted | Potential Application in Drug Design & Delivery | Example Principle |

| Amide Formation | Carboxylic Acid | Covalent linkage to carrier molecules (e.g., antibodies, polymers). | Bioconjugation to create targeted drug delivery systems. nih.govrug.nl |

| Esterification | Carboxylic Acid | Creation of prodrugs with altered solubility or pharmacokinetic profiles. | Enhancing lipophilicity for better membrane permeability. |

| Ring Saturation | Double Bond | Removal of potential reactivity, improvement of metabolic stability. | Conversion of a tetrahydrocyclopenta[c]quinoline to a more stable analog. acs.org |

| Functionalization via Addition Reactions | Double Bond | Attachment of linkers, targeting ligands, or imaging agents. | Click chemistry or other bio-orthogonal reactions for conjugation. |

| Substitution on the Ring | C-H bonds | Fine-tuning of biological activity and selectivity. | Addition of a methyl group to enhance receptor binding affinity. acs.org |

Applications of 3 Cyclopentene 1 Carboxylic Acid in Materials Science and Polymer Chemistry

Integration into Polymer and Resin Production

3-Cyclopentene-1-carboxylic acid and its derivatives are valuable monomers in the synthesis of various polymers and resins. The presence of both a polymerizable cyclic olefin and a reactive carboxylic acid (or ester) functionality allows for its incorporation into polymer backbones, imparting specific properties. ontosight.ainumberanalytics.com The carboxyl or ester group can be leveraged to tailor the final material's characteristics, such as adhesion, hydrophilicity, and reactivity for post-polymerization modifications. numberanalytics.com

In the production of polyesters and polyamides, dicarboxylic acids are fundamental building blocks. ontosight.aibritannica.com While not a dicarboxylic acid itself, this compound can be used to introduce pendant carboxyl groups along a polymer chain, or it can be chemically modified to create di-acid or diol monomers suitable for condensation polymerization. The properties of the resulting polymers, including melting point, solubility, and mechanical strength, can be systematically adjusted by the incorporation of such cyclic monomers. ontosight.ai For instance, the introduction of the cyclopentene (B43876) ring into a polyester (B1180765) backbone can influence the polymer's flexibility, thermal stability, and crystallinity. ontosight.ai These modified polymers find use in coatings, adhesives, fibers, and composites. ontosight.ainumberanalytics.com

Research has demonstrated the synthesis of ester-functionalized polyolefins through the polymerization of alkoxycarbonyl cyclopentene monomers (e.g., methyl, iso-propyl, and tert-butyl esters of this compound). rsc.org These polymerizations can yield high molecular weight polymers with controlled properties. rsc.org Furthermore, the pendent tert-butoxycarbonyl groups in polymers made from the tert-butyl ester of this compound can be hydrolyzed to yield polyolefins with regularly spaced carboxylic acid groups. rsc.org This provides a direct route to functional polymers with applications in areas requiring adhesion or further chemical functionalization. numberanalytics.comrsc.org

Synthesis of Functionalized Polymers through Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing functional polymers from strained cyclic olefins, and this compound derivatives are excellent monomers for this process. nih.govresearchgate.net ROMP allows for precise control over polymer architecture and is tolerant of a wide variety of functional groups, making it ideal for creating materials with tailored properties. nih.gov

The ester derivatives of this compound, such as alkoxycarbonyl cyclopentenes, readily undergo ROMP using ruthenium-based catalysts. rsc.org This process yields functional polyolefins with high monomer conversions (around 80%), high molecular weights, and relatively narrow molecular weight distributions. rsc.org The resulting polymers contain pendant ester groups distributed along the polyolefin backbone. rsc.org

A key advantage of using these monomers is the ability to create functional polyolefins that can be further modified. For example:

Hydrolysis: The pendant ester groups can be hydrolyzed to carboxylic acid groups, creating a polyolefin with regularly distributed carboxyl pendants. rsc.org This transformation increases the polarity and modifies the material's properties, such as its glass-transition temperature. researchgate.net

Copolymerization: These functionalized cyclopentene monomers can be copolymerized with other cyclic olefins like norbornene, cyclohexene (B86901), and cyclooctadiene. rsc.org This allows for fine-tuning of the thermal and mechanical properties of the resulting copolymer by controlling the comonomer feed ratio. rsc.org

Grafting: The created polyolefin backbone can be modified to allow for grafting reactions. For instance, a perhydrobrominated polypentenamer can be used as a macroinitiator for atom transfer radical polymerization (ATRP) to graft other polymer chains, such as poly(tert-butyl acrylate). researchgate.net

The steric bulk of substituents on the cyclopentene ring can also influence the microstructure of the resulting polymer. dntb.gov.ua Studies on allylic substituted cyclopentene monomers have shown that bulky substituents can lead to highly regular microstructures, achieving high percentages of trans-olefin content and head-to-tail regioregularity. researchgate.net This level of microstructural control is crucial for producing precision polymers with specific physical properties. researchgate.net

| Monomer | Polymerization Method | Key Feature | Resulting Polymer | Potential Application/Modification | Source |

|---|---|---|---|---|---|